![molecular formula C6H12N4O4S B2835689 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate CAS No. 689293-99-0](/img/structure/B2835689.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate
Übersicht
Beschreibung
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The molecular formula of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate is , with a molecular weight of approximately 155.18 g/mol. Its tetrahydro configuration contributes to its distinct chemical properties, making it a valuable candidate for further exploration in medicinal applications.
Medicinal Chemistry
This compound has shown significant promise in medicinal chemistry. Its interactions with various biological targets suggest potential roles as:
- Anticancer Agents : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific kinase pathways.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
Research has demonstrated that this compound interacts with multiple biological targets. Notable findings include:
Biological Target | Activity | Reference |
---|---|---|
Kinases | Inhibition | |
Enzymes | Modulation | |
Receptors | Antagonism |
These interactions underline the compound's versatility and potential for therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Cancer Studies : A study demonstrated that the compound inhibited the growth of human cancer cell lines by inducing apoptosis via kinase inhibition.
- Inflammation Models : In animal models of inflammation, the compound reduced markers of inflammation significantly compared to control groups.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may bind to ATP-binding sites of proteins, mimicking adenine and interfering with normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
- 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 2-Methylimidazo[1,2-a]pyridin-5-amine
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Biologische Aktivität
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate is a heterocyclic compound that has gained considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core, which is a common structural motif in various bioactive molecules. Its potential applications span across cancer therapy, autoimmune diseases, and other therapeutic areas.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- CAS Number : 148777-81-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. One notable target is Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. Inhibition of BTK can lead to therapeutic effects in conditions like B-cell malignancies and autoimmune disorders .
Anticancer Activity
Research indicates that derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine exhibit significant anticancer properties. For instance:
- Cell Line Studies : Various analogs have been tested against different cancer cell lines. Compounds showed potent inhibition of cell proliferation and induced apoptosis in cancer cells through the modulation of signaling pathways such as p38 MAPK .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes involved in disease processes:
- p38 MAP Kinase Inhibition : Specific derivatives have demonstrated the ability to block the production of pro-inflammatory cytokines such as IL-1β and TNFα. This suggests potential use in treating inflammatory diseases and conditions associated with excessive cytokine production .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has a rapid clearance rate in vivo. For example:
- Half-Life : Studies indicate that certain derivatives exhibit a half-life of approximately 10 minutes post intravenous administration in mouse models. This rapid metabolism necessitates further structural modifications to enhance bioavailability and therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in optimizing the biological activity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivatives. Key findings include:
Modification | Effect on Activity |
---|---|
Methylation at the amine group | Improved oral bioavailability |
Substitution on the pyrazole ring | Enhanced potency against specific cancer cell lines |
Case Study 1: Antitumor Efficacy
A study involving a series of tetrahydropyrazolo[1,5-a]pyrimidine derivatives demonstrated significant antitumor efficacy against human breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Autoimmune Disease Treatment
Another research focused on the anti-inflammatory effects of these compounds in models of rheumatoid arthritis. The results indicated that treatment with specific derivatives led to reduced inflammation and joint damage.
Eigenschaften
IUPAC Name |
sulfuric acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.H2O4S/c7-5-4-9-10-3-1-2-8-6(5)10;1-5(2,3)4/h4,8H,1-3,7H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSRKCBNIAWEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.